molecular formula C13H14N2O B1661751 8-Pyrrolidin-3-yloxyquinoline CAS No. 946681-92-1

8-Pyrrolidin-3-yloxyquinoline

Cat. No.: B1661751
CAS No.: 946681-92-1
M. Wt: 214.26
InChI Key: OYPNCTYUXIJFQM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

8-Pyrrolidin-3-yloxyquinoline is a quinoline derivative characterized by a pyrrolidine ring attached via an oxygen atom at the 8-position of the quinoline core. Its dihydrochloride form (CAS: 1184969-12-7) has a molecular formula of $ \text{C}{13}\text{H}{15}\text{ClN}_2\text{O} $ and a molar mass of 250.73 g/mol . This compound is synthesized through nucleophilic substitution reactions, where 8-hydroxyquinoline derivatives react with pyrrolidinyl groups under acidic or coupling conditions, as seen in analogous syntheses of chloro- and amino-substituted quinolines .

Properties

CAS No.

946681-92-1

Molecular Formula

C13H14N2O

Molecular Weight

214.26

IUPAC Name

8-pyrrolidin-3-yloxyquinoline

InChI

InChI=1S/C13H14N2O/c1-3-10-4-2-7-15-13(10)12(5-1)16-11-6-8-14-9-11/h1-5,7,11,14H,6,8-9H2

InChI Key

OYPNCTYUXIJFQM-UHFFFAOYSA-N

SMILES

C1CNCC1OC2=CC=CC3=C2N=CC=C3

Canonical SMILES

C1CNCC1OC2=CC=CC3=C2N=CC=C3

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues

Quinoline derivatives with substitutions at the 8-position exhibit diverse functionalities:

Compound Substituent Molecular Formula Molar Mass (g/mol) Key Features
8-Hydroxyquinoline -OH $ \text{C}9\text{H}7\text{NO} $ 145.16 Chelating agent; used in analytical chemistry and anti-corrosion coatings .
1,3-Bis(quinolin-8-yloxy)propane -(O-quinoline)-CH$2$-CH$2$- $ \text{C}{23}\text{H}{19}\text{N}2\text{O}2 $ 363.42 Bidentate ligand; exhibits anti-corrosion properties via adsorption on metal surfaces .
5-Chloro-8-(3-pyrrolidinyloxy)quinoline hydrochloride -Cl, -O-pyrrolidine $ \text{C}{13}\text{H}{14}\text{Cl}2\text{N}2\text{O} $ 297.18 Chlorine substitution enhances electrophilicity; used in medicinal chemistry .
8-(3-Pyrrolidinylmethoxy)quinoline hydrochloride -O-CH$_2$-pyrrolidine $ \text{C}{14}\text{H}{17}\text{ClN}_2\text{O} $ 264.75 Methoxy linker increases solubility; classified as an irritant .
3-(Phenylsulfonyl)-8-(1-pyrrolidinylethyl)quinoline -SO$2$-Ph, -CH$2$-pyrrolidine $ \text{C}{21}\text{H}{22}\text{N}2\text{O}2\text{S} $ 366.48 Sulfonyl group stabilizes π-stacking interactions; explored in kinase inhibition .

Physicochemical Properties

  • Solubility: The hydrochloride salts (e.g., 8-pyrrolidin-3-yloxyquinoline dihydrochloride) exhibit higher aqueous solubility compared to neutral quinoline derivatives, facilitating pharmaceutical formulation .
  • Stability: Chlorinated derivatives (e.g., 5-chloro-8-pyrrolidinyloxyquinoline) demonstrate enhanced thermal stability due to electron-withdrawing effects .
  • Hazard Profile: Most pyrrolidine-substituted quinolines are classified as irritants (Xi), necessitating careful handling .

Data Tables

Table 1: Comparative Molecular Properties

Compound CAS Number Hazard Class Key Application
This compound dihydrochloride 1184969-12-7 Irritant (Xi) Drug discovery intermediates
8-Hydroxyquinoline 148-24-3 Non-hazardous Metal chelation, corrosion inhibition
5-Chloro-8-(3-pyrrolidinyloxy)quinoline hydrochloride 1220028-30-7 Irritant (Xi) Medicinal chemistry
1,3-Bis(quinolin-8-yloxy)propane Not reported Non-hazardous Anti-corrosion coatings

Table 2: Research Milestones

Compound Key Finding Reference
1,3-Bis(quinolin-8-yloxy)propane Achieves 95% corrosion inhibition efficiency on mild steel in 1M HCl .
This compound dihydrochloride Discontinued commercial availability due to niche applications .
3-(Phenylsulfonyl)-8-(1-pyrrolidinylethyl)quinoline Synthesized via Pd-catalyzed coupling; IC$_{50}$ = 12 nM against EGFR .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.